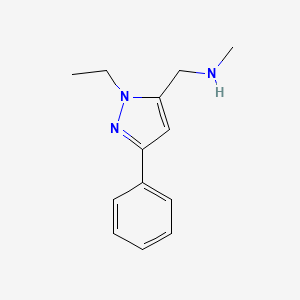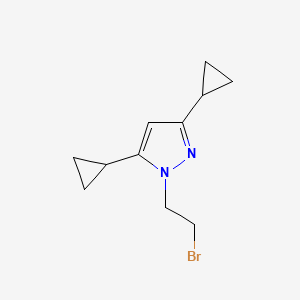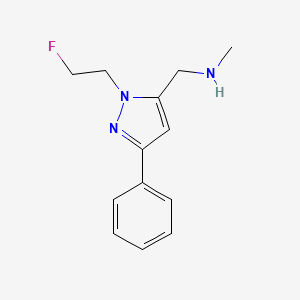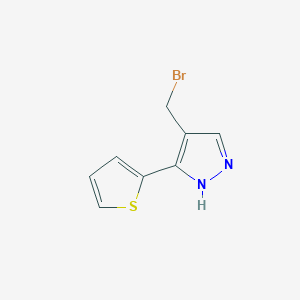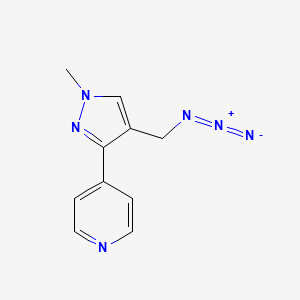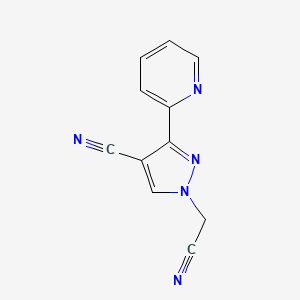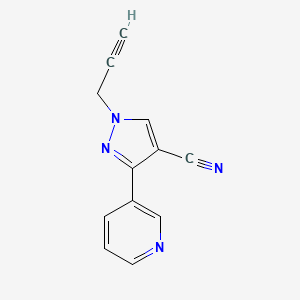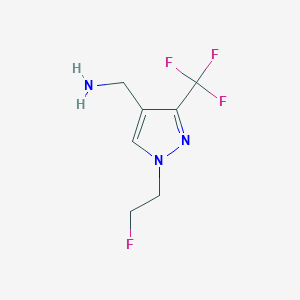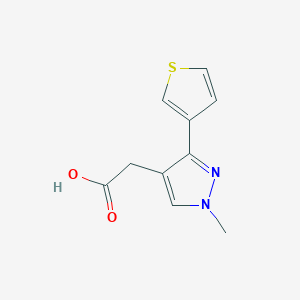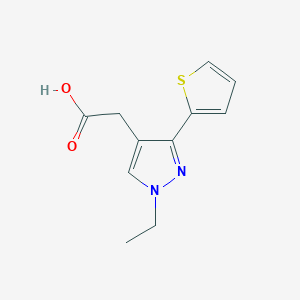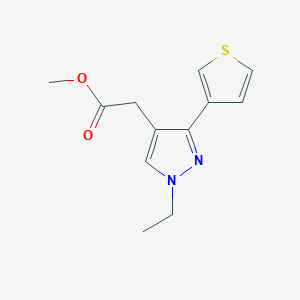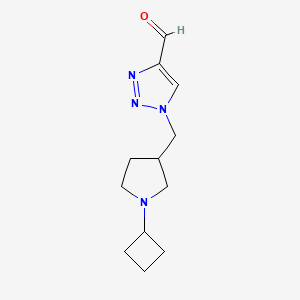
1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((1-Cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (also known as CPT-C) is an important synthetic molecule used in the field of medicinal chemistry. CPT-C is a heterocyclic compound that is used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-tumor agents, and other therapeutic agents. CPT-C has been studied extensively in the laboratory and has shown to have a wide range of applications in the field of medicinal chemistry.
Scientific Research Applications
Heterocyclic Compound Synthesis
1-Alkyl-2-chloro-1H-indole-3-carbaldehydes react with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols, forming new heterocyclic compounds such as triazolo(thiadiazepino)indoles. This reaction showcases the role of the compound in synthesizing complex heterocyclic systems, which are crucial in drug design and development due to their diverse biological activities (Vikrishchuk et al., 2019).
Antimicrobial Agents
A series of 1,2,3-triazolyl pyrazole derivatives, including 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, were synthesized and demonstrated broad-spectrum antimicrobial activities. These compounds' anti-bacterial effectiveness was further supported by molecular docking studies, indicating the potential of such compounds in developing new antimicrobial agents (Bhat et al., 2016).
Anticancer Activity
A novel series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues were synthesized using 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes and exhibited potent in vitro anticancer activity against various cancer cell lines. Molecular docking studies showed significant dock scores, suggesting these compounds as promising leads for anticancer drug development (Madhusudhanrao & Manikala, 2020).
properties
IUPAC Name |
1-[(1-cyclobutylpyrrolidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)7-10-4-5-15(6-10)12-2-1-3-12/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGCYUUQRRAAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



